Mca-Ala-Pro-Lys(Dnp)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

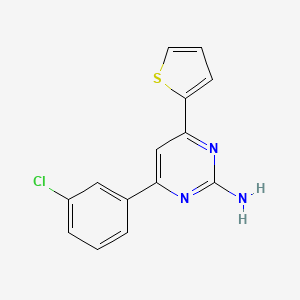

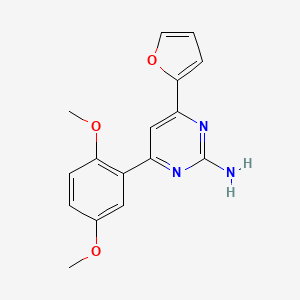

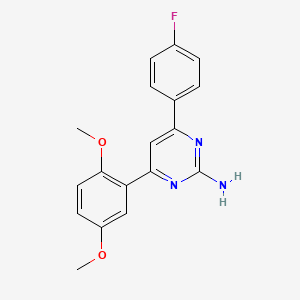

“Mca-Ala-Pro-Lys(Dnp)-OH” is a fluorogenic substrate for angiotensin-converting enzyme-2 (ACE2), a zinc-dependent carboxypeptidase . The Mca fluorescence is quenched by the Dnp group until cleavage (at Pro-Lys) separates them .

Synthesis Analysis

The synthesis of “Mca-Ala-Pro-Lys(Dnp)-OH” involves the coupling of the amino acids Ala, Pro, and Lys, with the addition of the Mca and Dnp groups . The Mca group is attached to the N-terminus of the peptide, and the Dnp group is attached to the side chain of the Lys residue .Molecular Structure Analysis

The molecular structure of “Mca-Ala-Pro-Lys(Dnp)-OH” is characterized by the presence of the Mca and Dnp groups, which are responsible for its fluorescence properties . The peptide sequence consists of the amino acids Ala, Pro, and Lys .Chemical Reactions Analysis

“Mca-Ala-Pro-Lys(Dnp)-OH” is a substrate for ACE2, which cleaves the peptide bond between Pro and Lys . This cleavage separates the Mca and Dnp groups, resulting in the emission of fluorescence .Physical And Chemical Properties Analysis

“Mca-Ala-Pro-Lys(Dnp)-OH” is a synthetic peptide with fluorescence properties . The physical and chemical properties of this peptide are largely determined by the Mca and Dnp groups, as well as the amino acid sequence .科学的研究の応用

COVID-19 Research

Mca-Ala-Pro-Lys(Dnp)-OH: has been utilized in studies assessing the circulating renin-angiotensin system in patients with COVID-19 acute respiratory failure . This compound serves as a substrate in assays to measure enzymatic activity, which is crucial for understanding the pathophysiology of the disease and developing therapeutic strategies.

Enzyme Inhibitor Screening

The compound is a fluorogenic substrate for angiotensin-converting enzyme-2 (ACE2), a zinc-dependent carboxypeptidase . It is instrumental in inhibitor screening, where its fluorescence is quenched by the Dnp group until cleavage at Pro-Lys separates them, allowing for kinetic analysis and the identification of potential inhibitors .

Pharmacokinetics and Pharmacodynamics

In pharmacokinetic and pharmacodynamic studies, Mca-Ala-Pro-Lys(Dnp)-OH is used to quantify the enzymatic activity of ACE2 in human plasma samples . This application is vital for the development of drugs and understanding their interactions within the human body.

Renal Disease Research

The compound has been applied in research exploring renal changes after bariatric surgery in patients with severe obesity . It aids in the investigation of the renin-angiotensin system’s role in kidney function and the potential therapeutic effects of surgery on renal health.

Hypertension Studies

Studies on normotensive and hypertensive patients hospitalized with COVID-19 have used Mca-Ala-Pro-Lys(Dnp)-OH to explore changes in the plasmatic renin-angiotensin system . This research is crucial for understanding how hypertension and other cardiovascular diseases interact with viral infections.

Neurological Disorder Research

The compound’s role in the activation of the ACE2/angiotensin (1–7)/Mas receptor axis, which can trigger autophagy and suppress proinflammatory polarization in microglia, makes it a valuable tool in studying neurological disorders like Alzheimer’s disease .

作用機序

Target of Action

The primary target of Mca-Ala-Pro-Lys(Dnp)-OH is Angiotensin-Converting Enzyme 2 (ACE2) . ACE2 is a zinc-dependent carboxypeptidase that plays a crucial role in the Renin-Angiotensin System (RAS), a key regulator of blood pressure in mammals .

Mode of Action

Mca-Ala-Pro-Lys(Dnp)-OH is a fluorogenic substrate for ACE2 . The compound is designed such that the Mca (7-methoxycoumarin-4-yl)acetyl fluorescence is quenched by the Dnp (2,4-dinitrophenyl) group until cleavage at the Pro-Lys bond separates them . This cleavage is facilitated by ACE2, allowing the compound to serve as a measure of ACE2 activity .

Biochemical Pathways

In the context of the RAS, ACE2 converts angiotensin II (Ang1-8) to angiotensin 1-7 (Ang1-7) . Ang1-7 acts as a functional antagonist of Ang1-8, exhibiting vasodilatory, antiproliferative, antiangiogenic, and anti-inflammatory properties . Therefore, the action of Mca-Ala-Pro-Lys(Dnp)-OH, through its interaction with ACE2, can influence these biochemical pathways.

Pharmacokinetics

Single doses of rhACE2 caused a dose-dependent increase of systemic exposure with biphasic elimination and a dose-independent terminal half-life of 10 hours .

Result of Action

The cleavage of Mca-Ala-Pro-Lys(Dnp)-OH by ACE2 leads to a decrease in Ang1-8 levels and changes in the levels of other angiotensin system peptides . These changes can have various effects at the molecular and cellular level, depending on the specific context and the balance of the RAS.

Action Environment

The action, efficacy, and stability of Mca-Ala-Pro-Lys(Dnp)-OH can be influenced by various environmental factors. For instance, the presence of other peptidase inhibitors can prevent nonspecific conversion of the substrate . Additionally, the physiological and pathological state of the individual, such as the balance of the RAS, can also impact the action of the compound .

特性

IUPAC Name |

(2S)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O12/c1-18(34-28(39)14-19-15-29(40)50-27-17-21(49-2)9-10-22(19)27)31(42)36-13-5-7-25(36)30(41)35-24(32(43)44)6-3-4-12-33-23-11-8-20(37(45)46)16-26(23)38(47)48/h8-11,15-18,24-25,33H,3-7,12-14H2,1-2H3,(H,34,39)(H,35,41)(H,43,44)/t18-,24-,25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOZJECNSBDPGT-WDNCENIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mca-Ala-Pro-Lys(Dnp)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。